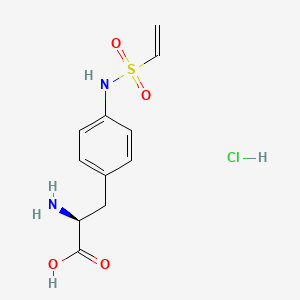
2-Acetamido-4-methoxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-methoxy-3-methylbutanoic acid typically involves the acylation of an appropriate amine with an acyl chloride or anhydride, followed by methoxylation and methylation steps. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Acetamido-4-methoxy-3-methylbutanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetamido-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy and acetamido groups play crucial roles in its reactivity, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
- 2-Acetamido-3-methylbutanoic acid
- 2-Acetamido-3-methylpentanoic acid
- N-acetylvaline
Comparison: 2-Acetamido-4-methoxy-3-methylbutanoic acid stands out due to its methoxy group, which imparts unique reactivity and selectivity compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-acetamido-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(4-13-3)7(8(11)12)9-6(2)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
YRYQXBWWUPXMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)



![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)



